6,8-Dibromo-2-(3,4-dichlorophenyl)imidazo[1,2-a]pyridine
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Overview
Description
6,8-Dibromo-2-(3,4-dichlorophenyl)imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family This compound is characterized by its fused bicyclic structure, which includes both imidazole and pyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Dibromo-2-(3,4-dichlorophenyl)imidazo[1,2-a]pyridine can be achieved through several methods. One notable method involves the use of microwave irradiation. In this method, 5-bromo-2-aminopyridine and 2-bromo-1-(3,4-dichlorophenyl)ethanone are reacted in the presence of a base such as sodium bicarbonate or potassium carbonate in a polar solvent like methanol or ethanol under reflux conditions for 4-6 hours . The reaction mixture is then subjected to microwave irradiation at 150°C for 10 minutes, followed by cooling, dilution, and extraction to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and efficiency of the process. Additionally, the implementation of green chemistry principles, such as the use of eco-friendly solvents and catalysts, can make the production process more sustainable .
Chemical Reactions Analysis
Types of Reactions
6,8-Dibromo-2-(3,4-dichlorophenyl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms in the compound can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions to form different derivatives.
Cyclization Reactions: The imidazo[1,2-a]pyridine core can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. Typical reaction conditions involve the use of polar solvents, elevated temperatures, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazo[1,2-a]pyridine derivatives, while oxidation and reduction reactions can produce different oxidation states of the compound .
Scientific Research Applications
6,8-Dibromo-2-(3,4-dichlorophenyl)imidazo[1,2-a]pyridine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for various diseases.
Mechanism of Action
The mechanism of action of 6,8-Dibromo-2-(3,4-dichlorophenyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 6,8-Dibromo-2-(3,4-dichlorophenyl)imidazo[1,2-a]pyridine include other imidazo[1,2-a]pyridine derivatives, such as:
- 6-Bromo-2-(3,4-dichlorophenyl)imidazo[1,2-a]pyridine
- 6-Chloro-2-(3,4-dichlorophenyl)imidazo[1,2-a]pyridine
- 6,8-Dichloro-2-(3,4-dichlorophenyl)imidazo[1,2-a]pyridine
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromine and chlorine atoms enhances its reactivity and potential for functionalization, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C13H6Br2Cl2N2 |
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Molecular Weight |
420.9 g/mol |
IUPAC Name |
6,8-dibromo-2-(3,4-dichlorophenyl)imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C13H6Br2Cl2N2/c14-8-4-9(15)13-18-12(6-19(13)5-8)7-1-2-10(16)11(17)3-7/h1-6H |
InChI Key |
WEOQDNUTRAKPOI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C2=CN3C=C(C=C(C3=N2)Br)Br)Cl)Cl |
Origin of Product |
United States |
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